8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Description
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-7-2-3-8-9(6-7)14-5-4-11-10(8)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFHVUXTDUJDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 144537-22-4
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis. Studies report IC50 values ranging from 45 nM to 170 nM across different species and cell lines .
- It also targets farnesyl diphosphate synthase (FPPS), which is critical in the mevalonate pathway. This inhibition can lead to reduced cholesterol levels and potentially impact cancer cell proliferation .
- Anticancer Activity :
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a detailed study involving various benzoxazepine derivatives, researchers explored their effects on cancer cells. The most promising compound exhibited an IC50 value of 0.67 µM against MCF-7 cells. The study utilized cDNA microarray technology to identify apoptosis regulatory pathways as potential targets for these compounds .
Scientific Research Applications
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Antidepressant Effects:
Studies suggest that benzoxazepine derivatives may exhibit antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
2. Neuroprotective Properties:
Preliminary findings indicate that 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one may possess neuroprotective properties. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anticancer Activity:
Some derivatives of benzoxazepines have shown promise in anticancer research. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .
Therapeutic Applications
Given its biological activities, this compound could be explored for several therapeutic applications:
1. Mental Health Disorders:
Due to its potential antidepressant effects, this compound could be investigated as a treatment for depression and anxiety disorders.
2. Neurodegenerative Diseases:
Its neuroprotective properties warrant further research into its use as a therapeutic agent for conditions like Alzheimer's disease.
3. Cancer Therapy:
The anticancer potential of this compound could lead to the development of new chemotherapeutic agents targeting specific cancer types.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, and what reaction conditions are critical for success?
- Methodological Answer : The compound is synthesized via cyclization of precursors such as 2-aminophenol and 2-methoxybenzaldehyde. A Schiff base intermediate is formed using an acid catalyst (e.g., HCl), followed by intramolecular cyclization. Key conditions include:
- Temperature : Controlled heating (80–100°C) to drive cyclization without decomposition.
- Catalyst : Acidic conditions (e.g., HCl or H₂SO₄) to facilitate protonation and intermediate stabilization.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Comparison : Alternative methods include modified Pictet-Spengler reactions, which use scandium or copper triflate catalysts for improved regioselectivity .
Q. How does the methoxy group at the 8-position influence the compound’s chemical reactivity and biological activity?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, increasing electron density in the aromatic ring. This:
- Enhances Stability : Reduces susceptibility to electrophilic attack.
- Directs Substitution : Favors electrophilic substitution at specific positions (e.g., para to the methoxy group).
- Modulates Bioactivity : Increases lipophilicity, potentially improving membrane permeability in biological assays .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., methoxy proton at δ 3.8–4.0 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxazepinone ring).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Chromatography (TLC/HPLC) : Monitors reaction progress and purity .
Advanced Research Questions
Q. How can synthetic yields be optimized for scalable production of this compound?
- Methodological Answer :
- Continuous Flow Synthesis : Reduces side reactions and improves heat transfer, achieving >90% purity (industrial method) .
- Catalyst Screening : Test Lewis acids (e.g., Sc(OTf)₃) to accelerate cyclization.
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
Q. What strategies are effective for designing biological assays to evaluate this compound’s neuropharmacological potential?
- Methodological Answer :
- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells to assess modulation of neurotransmitter receptors (e.g., GABAₐ or NMDA).
- Binding Assays : Radioligand displacement studies (e.g., ³H-flunitrazepam for benzodiazepine-site affinity).
- Functional Assays : Patch-clamp electrophysiology to measure ion channel activity.
- Dose-Response Analysis : EC₅₀/IC₅₀ calculations to determine potency .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., kinase inhibition vs. GPCR activity) to identify context-dependent effects.
- Isomer Purity Check : Use chiral HPLC to rule out enantiomeric interference.
- Proteomic Profiling : Identify off-target interactions via mass spectrometry-based target deconvolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
